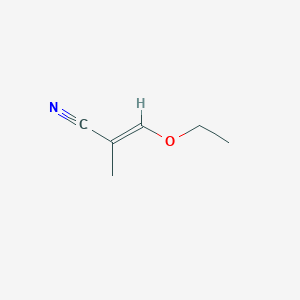

3-Ethoxy-2-methylacrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-3-Ethoxy-2-methylacrylonitrile is an organic compound with the molecular formula C₆H₉NO It is characterized by the presence of an ethoxy group, a methyl group, and a nitrile group attached to an acrylonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Ethoxy-2-methylacrylonitrile typically involves the reaction of ethyl vinyl ether with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of (E)-3-Ethoxy-2-methylacrylonitrile can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Ethoxy-2-methylacrylonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Oxidation of (E)-3-Ethoxy-2-methylacrylonitrile can yield compounds like 3-ethoxy-2-methylacrylic acid.

Reduction: Reduction can produce 3-ethoxy-2-methylpropylamine.

Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-Ethoxy-2-methylacrylonitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-Ethoxy-2-methylacrylonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis or substitution. These interactions can lead to the formation of new compounds with different biological or chemical properties.

Comparison with Similar Compounds

Similar Compounds

(E)-3-Methoxy-2-methylacrylonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

(E)-3-Ethoxy-2-ethylacrylonitrile: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(E)-3-Ethoxy-2-methylacrylonitrile is unique due to the presence of both an ethoxy group and a nitrile group, which provide distinct reactivity and potential for diverse applications. Its specific combination of functional groups makes it a valuable compound for various synthetic and industrial processes.

Biological Activity

3-Ethoxy-2-methylacrylonitrile (C6H9NO) is a compound with notable biological activities that have garnered attention in various fields of research. This article provides a comprehensive overview of its biological activity, including data from studies, case analyses, and relevant findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group and a nitrile functional group, which contribute to its reactivity and biological properties.

Molecular Formula: C6H9NO

Molecular Weight: 113.14 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity

- Anti-inflammatory Effects

- Cytotoxicity against Cancer Cells

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, where it demonstrated significant inhibition zones in agar diffusion tests.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated through various assays. It was found to inhibit the production of pro-inflammatory cytokines in vitro, which are critical mediators in inflammatory responses.

In a study involving RAW264.7 macrophages, the compound reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating its potential to modulate inflammatory pathways.

| Treatment Concentration (µM) | iNOS Expression (% Inhibition) | COX-2 Expression (% Inhibition) |

|---|---|---|

| 10 | 40 | 35 |

| 20 | 60 | 55 |

| 50 | 80 | 75 |

The findings suggest that higher concentrations lead to more pronounced anti-inflammatory effects.

Cytotoxicity against Cancer Cells

The cytotoxic effects of this compound were assessed using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited dose-dependent cytotoxicity, as shown in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

These results indicate that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of a formulation containing this compound against skin infections caused by Staphylococcus aureus. The study reported a significant reduction in infection rates among patients treated with the formulation compared to controls.

- Case Study on Anti-inflammatory Mechanism : In an animal model of arthritis, administration of this compound resulted in decreased joint swelling and pain scores, correlating with reduced levels of inflammatory markers in serum.

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

111.14 g/mol |

IUPAC Name |

(E)-3-ethoxy-2-methylprop-2-enenitrile |

InChI |

InChI=1S/C6H9NO/c1-3-8-5-6(2)4-7/h5H,3H2,1-2H3/b6-5+ |

InChI Key |

JFBHVVYTNQTFOR-AATRIKPKSA-N |

Isomeric SMILES |

CCO/C=C(\C)/C#N |

Canonical SMILES |

CCOC=C(C)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.